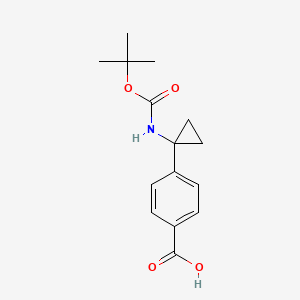

4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid

Description

4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid (CAS 1256336-73-8) is a benzoic acid derivative featuring a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at the para-position of the aromatic ring . This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of prostaglandin E2 (PGE2) receptor antagonists and other bioactive molecules. The Boc group serves as a protective moiety for the amine functionality, enabling controlled deprotection during multi-step syntheses. Its molecular weight and purity (98%) are well-documented, with applications in medicinal chemistry research for designing targeted therapies .

Properties

IUPAC Name |

4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(8-9-15)11-6-4-10(5-7-11)12(17)18/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AITYSYLDYGPVBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection Followed by Suzuki-Miyaura Coupling

A widely cited method involves a two-step process starting from 1-(4-bromophenyl)cyclopropylamine. The amine is first protected with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with triethylamine as a base. The resulting Boc-protected intermediate undergoes a palladium-catalyzed Suzuki-Miyaura coupling with bis(pinacolato)diboron in 2-methyltetrahydrofuran (2-MeTHF) under nitrogen. Key advantages include:

Representative Procedure:

-

Boc Protection :

-

Reactants : 1-(4-bromophenyl)cyclopropylamine, Boc₂O, triethylamine (1:1:2 molar ratio).

-

Conditions : DCM, 12–20 hr at room temperature.

-

Workup : Dilute HCl extraction, DCM wash, anhydrous Na₂SO₄ drying.

-

-

Suzuki Coupling :

-

Catalyst : Pd(dppf)Cl₂ (1–5 mol%).

-

Base : Potassium acetate (2 eq).

-

Conditions : 80°C, 8 hr under nitrogen.

-

Workup : Filtration through celite, petroleum ether wash.

-

Hydrolysis of Methyl Ester Precursors

Lithium Hydrohydrolysis of Methyl 4-(1-((Boc)Amino)Cyclopropyl)Benzoate

A scalable route involves hydrolyzing the methyl ester derivative under basic conditions:

Key Data:

| Parameter | Details |

|---|---|

| Starting Material | Methyl ester (CAS 1338243-88-1) |

| Base | LiOH·H₂O (5 eq) |

| Solvent | THF/MeOH/H₂O |

| Temperature | 20°C |

| Workup | Acidification to pH 6, filtration |

Alternative Carbonylation Approach

Palladium-Catalyzed Carbonylation

A high-yield method employs carbon monoxide under pressure to convert a bromophenyl cyclopropane derivative directly to the benzoic acid ester, followed by hydrolysis:

Advantages:

-

Single-Pot Efficiency : Eliminates intermediate isolation.

-

Scalability : Demonstrated at 10.5 g scale.

Comparative Analysis of Methods

Yield and Practicality

Critical Considerations

-

Catalyst Costs : Pd(dppf)Cl₂ is expensive but recyclable in industrial settings.

-

Solvent Safety : 2-MeTHF (b.p. 80°C) is preferable to dioxane (b.p. 101°C) for large-scale use.

-

Byproducts : Boc deprotection under acidic conditions may require careful pH control.

Emerging Methodologies and Optimizations

Green Chemistry Approaches

Recent patents highlight solvent-free Boc protection using microwave assistance, reducing reaction times from 20 hr to 2 hr. Additionally, replacing DCM with cyclopentyl methyl ether (CPME) in hydrolysis steps improves environmental compatibility.

Troubleshooting Common Issues

Chemical Reactions Analysis

Types of Reactions

4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Substitution Reactions: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Coupling Reactions: The compound can be used in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Substitution Reactions: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Coupling Reactions: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are typical reagents for peptide coupling.

Major Products Formed

Hydrolysis: The major product is the free amine derivative of the compound.

Substitution Reactions: Depending on the substituent introduced, various substituted benzoic acid derivatives can be formed.

Coupling Reactions: The major products are amide-linked compounds, often used in peptide synthesis.

Scientific Research Applications

Scientific Research Applications

The applications of this compound span various domains:

-

Medicinal Chemistry :

- Drug Development : The compound's ability to interact with biological systems makes it a candidate for developing new pharmaceuticals. Its unique structure may enhance binding affinity and selectivity for specific biological targets.

- Cancer Research : Investigations into its effects on cancer cell lines have shown promise in inhibiting tumor growth, suggesting potential as an anticancer agent.

-

Biochemical Studies :

- Enzyme Inhibition : Research indicates that derivatives of this compound can act as inhibitors for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

- Receptor Binding Studies : The cyclopropyl group may facilitate interactions with various receptors, providing insights into receptor-ligand dynamics.

-

Material Science :

- Polymer Chemistry : Its functional groups can be utilized in synthesizing polymers with specific properties, contributing to advancements in materials science.

Case Studies and Research Findings

Several studies have documented the applications and effects of 4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid:

- A study published in Journal of Medicinal Chemistry explored its derivatives' anticancer properties, demonstrating significant cytotoxic effects on breast cancer cell lines .

- Another investigation focused on its role as an enzyme inhibitor, revealing that specific modifications to the compound enhance its inhibitory capacity against target enzymes involved in metabolic pathways .

Mechanism of Action

The mechanism of action of 4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. The cyclopropyl group can introduce strain into molecular structures, influencing the reactivity and binding properties of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed analysis:

Structural Analogues in Prostaglandin EP4 Receptor Antagonism

Key Observations:

- MK-2894 and MF-766 replace the Boc-cyclopropylamine group with heterocyclic carboxamides (thienyl or indole), enhancing receptor binding through π-π stacking and hydrophobic interactions with the EP4 receptor’s transmembrane domain . The trifluoromethylbenzyl group in MK-2894 improves metabolic stability compared to the Boc group, which is prone to acidic deprotection .

- MF-766 demonstrates superior selectivity (>10,000-fold for EP4 over EP1-3) due to its indole scaffold, which occupies a unique subpocket in the receptor .

- S1/S2 derivatives further optimize binding affinity (IC₅₀ < 1 nM) via indole-2-carboxamide substituents, highlighting the importance of electron-withdrawing groups (e.g., trifluoromethyl) for potency in cancer models .

Functional Analogues in Pain Relief

- PK-66 (4-[4-oxo-(4H)-quinazolin-3-yl]-benzoic acid): This quinazolinone derivative lacks the cyclopropane ring but retains the benzoic acid moiety. Unlike EP4-targeted compounds, PK-66’s planar quinazolinone ring facilitates hydrogen bonding with serine residues in non-prostanoid targets .

Piperidine-Based Analogues

- 4-[1-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]cyclopropyl]benzoic acid (): This derivative introduces a piperidine-phenoxyethyl group, increasing molecular weight (409 Da) and basicity. The piperidine nitrogen may enhance solubility in physiological conditions, addressing a limitation of Boc-protected analogues .

Biological Activity

4-(1-((Tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid, identified by its CAS number 1256336-73-8, is a compound with significant potential in medicinal chemistry due to its unique structural features. This article reviews its biological activity, synthesizing findings from various studies and highlighting its therapeutic implications.

Chemical Structure and Properties

- Molecular Formula : C15H19NO4

- Molecular Weight : 277.32 g/mol

- Functional Groups : The compound contains a benzoic acid moiety, a cyclopropyl group, and a tert-butoxycarbonyl (Boc) protected amino group. These features contribute to its reactivity and potential biological interactions.

Synthesis Overview

The synthesis of this compound typically involves the hydrolysis of the Boc group under inert conditions. A common method includes treating the compound with lithium hydroxide in tetrahydrofuran and methanol, which yields higher amounts of the desired amine product.

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly in drug development. Its structural characteristics suggest several potential pharmacological applications:

Case Study 1: Antitumor Activity

A study investigating the structure-activity relationship (SAR) of cyclopropyl-substituted benzoic acids found that these compounds could inhibit the growth of several cancer cell lines, including MCF-7 and MDA-MB-231. The introduction of the Boc group was noted to enhance solubility and bioavailability, potentially increasing therapeutic efficacy .

Case Study 2: Anti-inflammatory Effects

Research on related compounds has shown that benzoic acid derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may similarly modulate inflammatory responses, making it a candidate for further investigation in inflammatory diseases .

Comparative Analysis with Related Compounds

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 4-Aminobenzoic Acid | 150-13-0 | Simple amino substitution on benzoic acid |

| Tert-butoxycarbonyl-L-alanine | 76329-94-7 | Contains a Boc-protected amino acid structure |

| Methyl 4-(1-amino-cyclopropyl)benzoate | 1338243-88-1 | Methyl ester variant with similar cyclopropyl substitution |

The uniqueness of this compound lies in its combination of a cyclopropyl ring and a protected amino group on a benzoic acid framework. This specific arrangement may enhance its pharmacological properties compared to simpler analogs, potentially leading to novel therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for 4-(1-((tert-butoxycarbonyl)amino)cyclopropyl)benzoic acid, and what critical reaction conditions must be controlled?

Methodological Answer:

The synthesis typically involves three stages:

Cyclopropane Ring Formation : Use tert-butoxycarbonyl (Boc)-protected amine precursors with cyclopropane-building reagents (e.g., trimethylsulfoxonium iodide under basic conditions). Monitor stereochemistry via -NMR to confirm cyclopropane integrity .

Benzoic Acid Functionalization : Employ coupling reactions (e.g., Suzuki-Miyaura for aryl boronic esters) to introduce substituents. Ensure anhydrous conditions to prevent Boc-group hydrolysis .

Purification : Use preparative HPLC or recrystallization (solvent: ethyl acetate/hexane) to achieve >95% purity. Verify purity via -NMR and LC-MS .

Advanced: How can researchers resolve conflicting stereochemical assignments in cyclopropane-containing intermediates?

Methodological Answer:

Conflicts often arise from overlapping signals in NMR. Mitigate this by:

- Variable Temperature NMR : Resolve diastereotopic proton splitting at low temperatures (e.g., −40°C in CDCl) .

- X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction data .

- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set) .

Basic: What analytical techniques are essential for characterizing this compound’s stability under varying pH conditions?

Methodological Answer:

- HPLC-MS Stability Assay : Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours. Monitor degradation via UV absorption (λ = 254 nm) and mass fragmentation patterns .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, 10°C/min) to identify decomposition points .

- NMR Kinetics : Track Boc-group hydrolysis in DO by observing tert-butyl signal decay in -NMR .

Advanced: How to design experiments investigating environmental fate and biodegradation pathways?

Methodological Answer:

Follow the INCHEMBIOL framework ( ):

Abiotic Studies :

- Hydrolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify by LC-MS.

- Sorption : Measure soil-water partition coefficients (K) using batch equilibrium tests.

Biotic Studies :

- Microbial Degradation : Use activated sludge cultures; identify metabolites via GC-MS.

- Ecotoxicology : Test acute toxicity in Daphnia magna (OECD 202) .

Basic: What strategies ensure reproducibility in coupling reactions involving the benzoic acid moiety?

Methodological Answer:

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd(PPh) vs. PdCl) for Suzuki-Miyaura coupling efficiency .

- Oxygen-Free Environment : Use Schlenk-line techniques to prevent palladium oxidation.

- Stoichiometric Control : Maintain a 1:1.2 molar ratio of aryl halide to boronic ester to minimize side products .

Advanced: How to address contradictory bioactivity data in enzyme inhibition assays?

Methodological Answer:

- Dose-Response Curves : Repeat assays with 8–12 concentration points (e.g., 0.1–100 μM) to calculate accurate IC values.

- Counter-Screening : Test against structurally similar enzymes to rule out nonspecific binding .

- Molecular Dynamics Simulations : Identify binding-pocket interactions using AutoDock Vina .

Basic: What are the best practices for long-term storage of this acid to prevent Boc-group degradation?

Methodological Answer:

- Storage Conditions : Keep at −20°C in anhydrous DMSO or sealed ampules under argon. Avoid freeze-thaw cycles .

- Stability Monitoring : Perform quarterly HPLC checks (95% acetonitrile/water mobile phase) to detect hydrolysis .

Advanced: How to design a study comparing the reactivity of tert-butoxycarbonyl vs. other amine-protecting groups?

Methodological Answer:

- Kinetic Studies : Measure deprotection rates (e.g., TFA vs. HCl/dioxane) via -NMR .

- Computational Analysis : Calculate activation energies for Boc vs. Fmoc cleavage using Gaussian 16 .

Basic: What spectroscopic "red flags" indicate impurities in the final product?

Methodological Answer:

- NMR : Multiplets near δ 1.4 ppm (uncleaved tert-butyl groups) or δ 8.1 ppm (unreacted benzoic acid).

- LC-MS : Peaks with m/z ±15–30 Da from target mass (e.g., incomplete cyclopropanation) .

Advanced: How to resolve discrepancies in reported logP values for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.